molecular formula C18H19BrN4O2 B11456589 Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11456589
M. Wt: 403.3 g/mol
InChI Key: PCPZXOVNUPJABL-UHFFFAOYSA-N
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Description

Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with a 4-bromophenyl group at position 8, a methyl group at position 7, and a propyl chain at position 4. Its structural complexity and substituent diversity make it a valuable candidate for comparative studies with analogous compounds.

Properties

Molecular Formula

C18H19BrN4O2

Molecular Weight

403.3 g/mol

IUPAC Name

ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C18H19BrN4O2/c1-4-6-14-16(18(24)25-5-2)20-21-17-15(11(3)22-23(14)17)12-7-9-13(19)10-8-12/h7-10H,4-6H2,1-3H3

InChI Key

PCPZXOVNUPJABL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Br)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and bromination reactions. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

The synthesis typically involves multi-step reactions starting from readily available precursors. The method often includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the triazine moiety via nucleophilic substitution or condensation reactions.
  • Final esterification to produce the ethyl ester derivative.

This synthetic pathway allows for modifications that can enhance biological activity or alter solubility profiles.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit significant antimicrobial properties. For instance:

  • This compound has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics .

Anti-inflammatory Properties

Studies indicate that this compound may possess anti-inflammatory effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Anticancer Potential

There is emerging evidence that pyrazolo[5,1-c][1,2,4]triazines can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . This property makes them candidates for further development in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 16 μg/mL
AntimicrobialS. aureusMIC = 32 μg/mL
Anti-inflammatoryIn vitro assaysReduction in TNF-alpha production
AnticancerVarious cancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can bind to certain enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The pyrazolo[5,1-c][1,2,4]triazine scaffold allows for extensive structural modifications. Key analogs differ in substituents at positions 4, 7, and 8, which influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Variations in Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Compound Name R4 R7 R8 Molecular Formula Molecular Weight Key Features
Target Compound Propyl Methyl 4-Bromophenyl C19H19BrN4O2 439.29 High lipophilicity due to Br substituent
Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate Propyl Methyl 4-Chlorophenyl C19H19ClN4O2 394.84 Lower molecular weight vs. Br analog
Ethyl 8-(3,4-dimethoxyphenyl)-7-ethyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate Propyl Ethyl 3,4-Dimethoxyphenyl C22H26N4O4 410.47 Enhanced solubility via methoxy groups
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate Amino Methyl Phenyl C16H16N6O2 324.34 Polar amino group improves aqueous solubility
Ethyl (E)-4-(2-(dimethylamino)vinyl)-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate Dimethylamino vinyl Methyl 4-Fluorophenyl C19H20FN5O2 369.39 Conjugated vinyl group enhances electronic delocalization

Key Observations :

  • Electron-Donating Groups : Methoxy substituents () may enhance solubility but reduce metabolic stability due to susceptibility to oxidative demethylation.
  • Amino vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (mg/mL) logP<sup>*</sup>
Target Compound Not reported ~0.1 (DMSO) 4.2
Ethyl 8-(4-chlorophenyl)-... () Not reported ~0.3 (DMSO) 3.8
Ethyl 4-amino-7-methyl-8-phenyl... () Not reported ~1.5 (Water) 2.1
1,6-Dimethyl-3-phenyl-7-phenylazopyrazolo... () 196–198 Insoluble in water 4.5

Notes:

  • The bromophenyl group in the target compound contributes to a higher calculated logP (4.2) compared to chlorophenyl (3.8) and fluorophenyl (3.5) analogs, suggesting increased hydrophobicity .
  • Azo derivatives () exhibit poor aqueous solubility due to extended conjugation .

Biological Activity

Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrazolo-triazine scaffold, which is known for contributing to various biological activities. The presence of a bromophenyl group and a carboxylate moiety enhances its pharmacological profile.

Research indicates that compounds within the pyrazolo[5,1-c][1,2,4]triazine class exhibit several mechanisms of action:

  • Antitumor Activity : Studies have shown that similar compounds can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially acting as a COX-2 inhibitor.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against a range of bacterial strains.

Biological Activity Overview

Activity Type Description
AntitumorInhibits proliferation of cancer cells; induces apoptosis in specific cell lines.
Anti-inflammatoryPotential COX-2 inhibition leading to reduced inflammation in vitro.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria in preliminary studies.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study conducted on various pyrazolo[5,1-c][1,2,4]triazine derivatives revealed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. This compound was highlighted for its ability to induce apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Mechanism :
    • In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound showed a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that the compound possesses notable antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

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